n-(Tert-butyl)-4-ureidobenzamide
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Overview
Description
N-(Tert-butyl)-4-ureidobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with tert-butyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-4-ureidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-(Tert-butyl)-4-ureidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-ureidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-aminobenzamide
- N-tert-butyl-4-hydroxybenzamide
- N-tert-butyl-4-methylbenzamide
Uniqueness
N-(Tert-butyl)-4-ureidobenzamide is unique due to the presence of both the tert-butyl and ureido groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-tert-butyl-4-(carbamoylamino)benzamide |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)15-10(16)8-4-6-9(7-5-8)14-11(13)17/h4-7H,1-3H3,(H,15,16)(H3,13,14,17) |
InChI Key |
COIKXEDVPWLEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
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